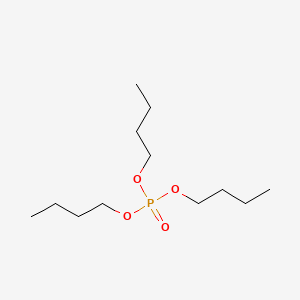

Tributyl phosphate

(C4H9)3PO4

C12H27O4P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(C4H9)3PO4

C12H27O4P

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

In water, 280 mg/L at 25 °C

Soluble in diethyl ether, benzene, carbon disulfide; miscible with ethanol

Miscible with most solvents and diluents

Solubility in water: poor

0.6%

Synonyms

Canonical SMILES

Solvent for Nuclear Fuel Reprocessing

TBP's ability to extract actinides (heavy elements like uranium and plutonium) from aqueous solutions makes it a valuable solvent in nuclear fuel reprocessing. During reprocessing, TBP selectively separates these elements from spent nuclear fuel, allowing for the recovery of usable fissile material and the management of radioactive waste [1].

Source

Extraction of Lanthanides

TBP's affinity for lanthanides (rare earth elements) makes it useful for their separation and purification in research settings. Scientists utilize TBP in solvent extraction processes to isolate specific lanthanides from mixtures, enabling their study and application in various fields like catalysis and phosphors [2].

Source

Partitioning Studies

Source

Tributyl phosphate is an organophosphorus compound with the chemical formula (C₄H₉)₃PO₄. It appears as a colorless, odorless liquid and is classified as an ester of phosphoric acid with n-butanol. This compound is notable for its stability and low volatility, making it useful in various industrial applications. Its production is estimated at 3,000 to 5,000 tonnes annually worldwide, primarily through the reaction of phosphoryl chloride with n-butanol .

Tributylphosphate is considered a toxic compound. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of exposure may include:

- Nausea

- Vomiting

- Headache

- Dizziness

- Nervous system effects

Tributylphosphate is also combustible and can release toxic fumes upon burning.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) when handling TBP, including gloves, safety glasses, and respiratory protection if needed.

- Ensure proper ventilation in work areas.

- Avoid contact with skin, eyes, and clothing.

- Follow safe handling and disposal procedures as outlined in safety data sheets (SDS).

Tributyl phosphate is chemically stable but can undergo hydrolysis, particularly in acidic or basic conditions. The hydrolysis reaction typically produces butanol and phosphoric acid:

This reaction can occur in both organic and aqueous phases, with the rate of hydrolysis being significantly faster in aqueous solutions . Acid hydrolysis is influenced by the concentration and type of acid present, often resulting in the formation of dibutyl phosphate as an intermediate product .

Tributyl phosphate exhibits toxicity, particularly affecting aquatic organisms. It has been shown to have high toxicity for fish and invertebrates before degradation occurs . While it is not expected to accumulate significantly in biological systems, prolonged exposure can lead to health issues such as respiratory irritation and gastrointestinal effects in humans .

The primary method for synthesizing tributyl phosphate involves the reaction of phosphoryl chloride with n-butanol:

This reaction produces tributyl phosphate along with hydrochloric acid as a byproduct. The process typically requires careful control of temperature and reactant concentrations to maximize yield and purity .

Tributyl phosphate has a wide range of applications across various industries:

- Solvent Extraction: It is extensively used in the nuclear industry for extracting uranium and plutonium from spent nuclear fuel through the PUREX process.

- Plasticizer: It serves as a plasticizer in cellulose esters, enhancing flexibility and durability.

- Flame Retardant: Utilized in hydraulic fluids and textiles to reduce flammability.

- Industrial Solvent: Employed in inks, adhesives, and herbicide formulations due to its solvent properties .

- Defoamer: Used in detergent solutions and antifreeze formulations to reduce foaming .

Research has indicated that tributyl phosphate can react vigorously with concentrated nitric acid, producing hazardous compounds. This interaction can lead to the formation of explosive mixtures if not managed properly. Studies have also examined its behavior under irradiation conditions, revealing insights into its structural stability and reactivity .

Several compounds share similarities with tributyl phosphate, particularly other organophosphorus esters. Below is a comparison highlighting their unique characteristics:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Triethyl phosphate | (C₂H₅)₃PO₄ | Used as a solvent; lower boiling point than tributyl phosphate. |

| Tricresyl phosphate | (C₉H₁₂O₄P) | Commonly used as a plasticizer; higher toxicity concerns. |

| Di(2-ethylhexyl)phosphoric acid | (C₁₂H₂₅O₄P) | Used similarly in solvent extraction; more polar than tributyl phosphate. |

Tributyl phosphate stands out due to its specific applications in nuclear processing and its unique physical properties such as low volatility and high stability under varying conditions .

Molecular Architecture

TBP consists of a central phosphorus atom bonded to three butoxy groups ($$-OC4H9$$) and one oxygen atom via a double bond. This tetrahedral geometry confers stability and hydrophobic properties. The IUPAC name, tributyl phosphate, is derived systematically by appending "tri-" to the alkyl substituents of the parent phosphoric acid.

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 126-73-8 | |

| Molecular Weight | 266.31 g/mol | |

| Boiling Point | 289°C (1013 hPa) | |

| Density | 0.976–0.982 g/cm³ (20°C) | |

| Solubility in Water | 280 mg/L (25°C) |

Alternative names include tri-n-butyl phosphate and phosphoric acid tributyl ester, while common abbreviations like TBP are widely used in industrial contexts.

Historical Development and Discovery

Early Synthesis

TBP was first synthesized in 1854 by reacting phosphorus oxychloride ($$POCl3$$) with *n*-butanol ($$C4H9OH$$) in the presence of pyridine. The reaction,

$$

POCl3 + 3\,C4H9OH \rightarrow (C4H9O)_3PO + 3\,HCl,

$$

remains the primary industrial production method, yielding 3,000–5,000 tonnes annually.

Industrial Adoption

The mid-20th century saw TBP’s rise in nuclear chemistry. Its ability to form complexes with uranium and plutonium made it pivotal in the PUREX process (Plutonium-Uranium Redox Extraction), developed in the 1950s for reprocessing spent nuclear fuel. By the 1970s, TBP became a standard solvent in rare-earth metal extraction, further solidifying its industrial role.

Significance in Industrial and Environmental Chemistry

Industrial Applications

Nuclear Fuel Reprocessing:

Plasticizers and Solvents:

Hydraulic Fluids:

Environmental Impact and Biodegradation

- Persistence: TBP’s low water solubility and chemical stability lead to environmental accumulation, with detected levels in sediments (1–350 ng/g) and aquatic organisms (up to 111 ng/g).

- Biodegradation Pathways:

- Ecotoxicity:

Innovations in Sustainable Chemistry

Recent advances focus on intensifying TBP synthesis via in situ vapor stripping, reducing HCl byproduct formation and improving yields to 94%. Additionally, coupling TBP degradation with uranium bioremediation leverages phosphate release for metal immobilization.

Molecular Structure and Conformational Analysis

Tributyl phosphate is a tri‐alkyl phosphate ester with the empirical formula C₁₂H₂₇O₄P and a calculated molecular weight of 266.31g·mol⁻¹ [1] [2]. X-ray diffraction and gas-phase electron diffraction confirm a distorted tetrahedral environment around the phosphoryl phosphorus atom, with a short double-bonded phosphoryl oxygen (1.48Å) and three longer single P–O bonds (1.61–1.64Å) that connect to the butyl chains [1] [3]. Density functional theory calculations that systematically sampled more than one hundred rotamers concluded that six low-energy conformers dominate at 298K, all characterised by gauche orientations about the O–P–O–C torsions and anti orientations around the C–O–P–O torsions, yielding an overall conformer ensemble width of approximately 12kJ·mol⁻¹ [3]. Matrix-isolation infrared spectroscopy corroborates this prediction by resolving multiple carbonyl-adjacent C–H bending modes that arise from conformer inequivalence in cryogenic nitrogen matrices [3].

Physical Properties

Phase Behaviour and Transition Parameters

Tributyl phosphate is a colourless, faintly viscous liquid under ambient pressure, exhibiting a melting point of −79°C [2] [4] and a normal boiling point of 289°C [5]. Distillation under reduced pressure is routine in laboratory practice; for example, 180–183°C is sufficient at 22mmHg [2]. Differential scanning calorimetry reveals no solid-state polymorphs and shows a single sharp fusion endotherm followed by an enthalpic glass transition at −93°C upon rapid quenching [4]. The compound remains monophasic with water up to about 280ppm at 25°C, after which a second liquid phase appears because of limited miscibility [6].

Thermodynamic Properties

Selected thermodynamic constants are collated in Table 1. The constant-pressure molar heat capacity of the liquid is 379.4J·mol⁻¹·K⁻¹ at 298.15K, rising linearly to 409J·mol⁻¹·K⁻¹ at 423K [7]. Calorimetric measurements in an oxygen-bomb calorimeter yield an integral heat of combustion of −8,060kJ·mol⁻¹, corresponding to a standard enthalpy of formation of −1,644kJ·mol⁻¹ in the liquid state [5]. The isothermal enthalpy of vaporisation, derived from static effusion vapour-pressure data, is 61.3kJ·mol⁻¹ at 298K and decreases to 55.0kJ·mol⁻¹ at 350K [5]. The compound’s dimensionless octanol–water partition coefficient is logKₒw = 5.0, indicating pronounced hydrophobicity [6].

| Table 1. Selected equilibrium parameters for Tributyl phosphate | Value | Temperature/Pressure | Reference |

|---|---|---|---|

| Standard molar heat capacity, C_p,l | 379.4J·mol⁻¹·K⁻¹ | 298.15K | [7] |

| Enthalpy of vaporisation, Δ_vapH° | 61.3kJ·mol⁻¹ | 298K | [5] |

| Standard enthalpy of combustion | −8,060kJ·mol⁻¹ | 298K, 1atm O₂ | [5] |

| Gibbs energy of transfer (octanol → water) | +28.6kJ·mol⁻¹ | 298K | [6] |

| Heat capacity temperature coefficient | +0.29J·mol⁻¹·K⁻² | 283–423K | [7] |

Transport Properties

At 25°C the density is 0.979g·cm⁻³ [2] [4] and the kinematic viscosity is 3.9cSt, equivalent to a dynamic viscosity of 0.0038Pa·s [8] [9]. Empirical correlations show an exponential decrease of viscosity with temperature, yielding 0.0018Pa·s at 55°C [8]. The surface tension of 27.2mN·m⁻¹ at 298.15K places the compound among low-polar organic liquids [10]. Static headspace determinations give a vapour pressure of merely 0.00035Pa at 25°C, increasing to 7.3mmHg at 150°C, underlining the very low volatility at room temperature [5]. Diffusion nuclear magnetic resonance studies performed in n-dodecane assign a self-diffusion coefficient of 4.2 × 10⁻¹⁰m²·s⁻¹ at 298K, consistent with Stokes–Einstein predictions for the measured viscosity [11].

Spectroscopic Characteristics

Infrared Spectroscopy

Fourier-transform mid-infrared spectra, whether recorded in neat liquid films or in potassium bromide pellets, present three diagnostic regions (Table 2). The strong phosphoryl ν(P=O) stretching band appears at 1,260–1,265cm⁻¹ and serves as a sensitive probe of complexation because it shifts downfield when the phosphoryl oxygen coordinates to a metal centre [12] [13]. Symmetric and asymmetric ν(P–O–C) stretches form a doublet at 1,040±5cm⁻¹ and 1,023±5cm⁻¹, respectively [12] [14]. Additional aliphatic C–H stretching bands between 2,960cm⁻¹ and 2,860cm⁻¹ and bending modes near 1,460cm⁻¹ corroborate the butyl motifs [12]. Dehydration experiments show that progressive removal of bound water shifts the ν(P=O) band by about +8cm⁻¹, revealing hydrogen-bonding contributions [15].

| Table 2. Principal infrared bands of Tributyl phosphate | Wavenumber/cm⁻¹ | Assignment | Remarks | Source |

|---|---|---|---|---|

| 2,960–2,860 | ν(C–H) stretch | Alkyl chains | Strong, multiplet | [12] |

| 1,265 | ν(P=O) stretch | Phosphoryl group | Very strong | [12] |

| 1,040 | ν_s(P–O–C) | Ether linkage | Strong | [14] |

| 1,023 | ν_as(P–O–C) | Ether linkage | Strong | [14] |

| 980–920 | P–O–C deformation | Conformer-sensitive | Medium | [12] |

| 730 | CH₂ rocking | Butyl chains | Weak | [12] |

Nuclear Magnetic Resonance

The phosphorus-31 nucleus provides the most informative single resonance. In neat liquid Tributyl phosphate referenced to 85% orthophosphoric acid, δ(³¹P) = −0.3ppm with a line width below 2Hz, confirming a diamagnetic, non-coordinated state [16]. Complexation to trivalent europium nitrate in pure Tributyl phosphate shifts the resonance upfield to −156ppm for 1:1 ligand-to-metal ratios and further to −173ppm as the stoichiometry approaches 1:2.5, demonstrating substantial deshielding upon metal binding [16]. In the solid clay hectorite, the coordinated species resonates at even higher shielding (around −185ppm), attributable to restricted mobility and stronger field gradients [16]. Proton-decoupled carbon-13 spectra in deuterated chloroform exhibit eight resolved carbons: the methylene carbon adjacent to oxygen at 63.4ppm, interior methylenes at 30.9 and 22.4ppm, and terminal methyl groups at 14.0ppm [17]. Proton spectra deliver triplets at 0.92ppm for terminal methyl hydrogens and quartets at 3.92ppm for methylene hydrogens next to the oxygen, all showing first-order splitting [17].

| Table 3. Characteristic nuclear magnetic resonance data | Nucleus | Environment | Chemical shift/ppm | Experimental medium | Reference |

|---|---|---|---|---|---|

| ³¹P | Free molecule | −0.3 | Neat liquid | [16] | |

| ³¹P | Eu(NO₃)₃ complex | −156 to −173 | Neat liquid | [16] | |

| ³¹P | Eu(NO₃)₃ complex adsorbed in hectorite | −181 to −194 | Solid | [16] | |

| ¹³C | CH₃– | 14.0 | CDCl₃ | [17] | |

| ¹³C | CH₂–CH₃ | 22.4 | CDCl₃ | [17] | |

| ¹³C | CH₂–O | 63.4 | CDCl₃ | [17] |

Mass Spectrometric Analysis

Electron-ionisation mass spectra display a molecular ion at m/z 266 with 15% relative abundance [17]. The base peak at m/z 99 corresponds to the protonated metaphosphate fragment [PO₃H₂]⁺ formed by α-cleavage and hydrogen migration [17] [18]. Other intense ions include m/z 155 from [C₄H₉OPO₂]⁺ and m/z 211 from the loss of one butyl radical [17]. High-resolution Orbitrap collision studies on analogous organophosphate flame retardants showed the same McLafferty-type rearrangements, culminating in the universal [H₄PO₄]⁺ fragment at m/z 98.9845 that serves as a molecular fingerprint for phosphoryl esters [18].

| Table 4. Major electron-ionisation fragments | m/z | Proposed formula | Relative intensity | Source |

|---|---|---|---|---|

| 266 | C₁₂H₂₇O₄P⁺· | 15% | [17] | |

| 211 | C₈H₁₇O₃P⁺ | 12% | [17] | |

| 155 | C₄H₉OPO₂⁺ | 24% | [17] | |

| 99 | PO₃H₂⁺ | 100% | [17] [18] | |

| 57 | C₄H₉⁺ | 18% | [17] |

Chemical Stability Parameters

Thermal Stability

Tributyl phosphate is thermally robust in inert atmospheres up to about 300°C; thermogravimetric scans under nitrogen show onset of weight loss at 289–295°C, concurrent with cleavage of butyl groups [5]. In nitric acid media, however, calorimetric screening revealed exothermic decomposition starting at only 75°C, forming the hazardous “red oil” mixture through alkyl-nitrate esterification and subsequent oxidation [19]. Accelerating-rate calorimetry mapped the heat release to 1.5kJ·g⁻¹ with an adiabatic temperature rise exceeding 350°C when 10mol·L⁻¹ nitric acid is present, underscoring process-safety implications in nuclear fuel reprocessing [19]. Kinetic modelling of nitrated Tributyl phosphate decomposition in a continuous flow reactor gave a global activation energy of 47.4±0.3kJ·mol⁻¹ [20]. The auto-ignition temperature in air exceeds 482°C, and flash point measurements in closed cups converge at 145°C, classifying the ester as a combustible but not highly flammable liquid [21].

Oxidative Resistance

Electron-paramagnetic resonance experiments demonstrate the formation of alkyl radicals upon γ-ray or X-ray irradiation, with a yield of 0.22µmol·J⁻¹ at 298K, mainly comprising the secondary - CH₃CHCH₂– fragment [22]. Fenton oxidation studies aimed at waste treatment showed that Tributyl phosphate degrades completely within 3h at 95°C under pH 2 in the presence of 0.15mol·L⁻¹ ferrous sulphate and a slow feed of 30% hydrogen peroxide, first forming monobutyl and dibutyl phosphate then low-mass phosphate species [23]. Infrared monitoring during nitric acid ageing at 60–90°C records a gradual attenuation of the 1,013cm⁻¹ ν(P–O–C) band, confirming oxidative cleavage of the butyl ether linkages [19].

Hydrolytic Behaviour

Hydrolytic half-lives in neutral water at 25°C exceed 180days, reflecting the poor leaving-group ability of butanol [10]. Strong base accelerates cleavage; simulation of the alkaline hydrolysis process used for solvent clean-up in nuclear technology (12.5mol·L⁻¹ sodium hydroxide, 125°C) converts the ester quantitatively to dibutyl phosphate and monobutyl phosphate within 6h [24]. Carbon stable-isotope tracing confirms that scission occurs at the P–O–C bond rather than the phosphoryl P=O link [24]. Under mild acidic hydrolysis (1mol·L⁻¹ hydrochloric acid, 60°C), the half-life is approximately 8h, producing similar mono- and dibutyl phosphate mixtures and butanol [24].

Chemical Reactivity and Mechanisms

Hydrolysis Reaction Pathways

Mechanistic studies agree that nucleophilic attack proceeds via a pentacoordinate phosphorus intermediate, followed by alkoxide loss; kinetic solvent-isotope effects of 2.1 in buffered heavy-water systems support a stepwise associative mechanism [24]. Dibutyl phosphate accumulates first, then further hydrolyses more slowly to monobutyl phosphate, indicating that steric shielding of the phosphoryl centre governs successive cleavage rates [24] [23].

Interaction with Bases and Oxidising Agents

Exposure to concentrated nitric acid leads to in-situ nitration of the butyl chains, giving mixed alkyl-nitrate esters that subsequently rearrange exothermically to carbonyl or carboxyl products, releasing gaseous oxides of nitrogen and tracing the route to red-oil formation [19] [20]. With dilute hydrogen peroxide, Tributyl phosphate remains inert below 50°C, but Fenton-type Fe(II)/H₂O₂ systems create hydroxyl radicals that abstract hydrogen atoms from the α-carbon, initiating oxidative chain scission [23]. In strong sodium hydroxide, rapid deprotonation of the butoxy methylene accelerates nucleophilic attack on phosphorus, again yielding dibutyl phosphate and butanol [24].

Complex Formation Mechanisms

The phosphoryl oxygen functions as a Lewis base and binds hard metal cations through a dative P=O→M linkage. Infrared studies of nitrate salts dissolved directly in Tributyl phosphate reveal that large splitting (≥100cm⁻¹) of the ν₃(NO₃⁻) band signifies inner-sphere coordination where the nitrate anion contacts the metal centre while the ester acts as a solvate ligand [13]. Nuclear magnetic resonance monitoring of europium complexes shows that as soon as one metal ion coordinates, the ³¹P chemical shift moves dramatically upfield, supporting the direct donation of the phosphoryl lone pair [16]. Pulsed-field-gradient diffusion measurements in n-dodecane extractants quantify aggregate sizes when uranium(VI) nitrato complexes form; hydrodynamic radii of 1.9–2.3nm comply with hard-sphere models, implying that organic phase third-phase formation is driven by associative clustering of these solvates [11].

Industrial Synthesis Routes

Phosphoryl Chloride with n-Butanol Reaction

The primary industrial method for synthesizing tributyl phosphate involves the direct esterification reaction between phosphoryl chloride and n-butanol [1] [2]. This process represents the most widely adopted commercial route due to its high efficiency and economic viability [3] [4].

The fundamental reaction proceeds according to the following mechanism:

$$ \text{POCl}3 + 3\text{C}4\text{H}9\text{OH} \rightarrow \text{(C}4\text{H}9\text{O)}3\text{PO} + 3\text{HCl} $$

Reaction Parameters and Optimization

Industrial synthesis employs carefully controlled reaction conditions to maximize yield and product quality [1] [5]. The optimal temperature range for the reaction is maintained between 10°C and 30°C to prevent side reactions while ensuring complete conversion [3]. The molar ratio of n-butanol to phosphoryl chloride typically ranges from 3.5:1 to 3.6:1, providing a slight excess of alcohol to drive the reaction to completion [1] [3].

Temperature control is critical throughout the synthesis process. Initial cooling to below 10°C is employed during the addition of phosphoryl chloride to the butanol solution [3]. The reaction mixture is then gradually heated to 30°C and maintained for 1.5 to 2.0 hours to ensure complete esterification [3] [6]. This controlled temperature profile minimizes the formation of undesirable byproducts and maximizes the final yield, which typically reaches 98% to 99.5% under optimized conditions [3] [1].

Acid Scavenging and Catalysis

The evolution of hydrogen chloride gas during the reaction necessitates the use of acid scavengers to maintain reaction efficiency and product quality [1] [5]. Sodium acetate has proven highly effective as an acid scavenger, neutralizing the generated hydrogen chloride and preventing unwanted side reactions [1]. Alternative approaches employ sodium hydroxide or organic bases such as pyridine or triethylamine [7] [5].

Recent developments have introduced sodium alkoxide as a direct acid scavenger, which offers improved reaction control and higher product purity [3]. This modification allows for better temperature management and reduces the formation of impurities that can complicate downstream purification processes [3].

Process Intensification Techniques

Advanced manufacturing processes have incorporated in situ vapor stripping methods to enhance reaction efficiency [8]. This technique involves the continuous removal of hydrogen chloride gas using an inert stripping medium such as n-pentane [8]. The vapor stripping process effectively removes hydrogen chloride from the reaction system, preventing its accumulation and the associated reduction in reaction rate [8].

Implementation of vapor stripping has demonstrated significant improvements in production yields, increasing from the conventional 80% to approximately 94% under optimized conditions [8]. This enhancement is particularly valuable for large-scale industrial production where yield improvements translate directly to economic benefits [8].

Alternative Synthetic Pathways

While the phosphoryl chloride-butanol route dominates industrial production, several alternative synthetic pathways have been developed for specialized applications or to address specific process requirements [5] [9].

Sodium Butoxide-Based Synthesis

An alternative approach employs sodium butoxide solution as both the alcohol source and acid scavenger [3] [9]. This method involves the controlled addition of phosphoryl chloride to a sodium butoxide solution maintained at low temperatures [3]. The reaction proceeds through the formation of intermediate sodium phosphate salts, which are subsequently neutralized to yield tributyl phosphate [3] [9].

This pathway offers advantages in terms of reduced side product formation and simplified purification requirements. However, the higher cost of sodium butoxide compared to n-butanol limits its application to specialized or high-purity production scenarios [3] [9].

Microreactor Synthesis

Recent technological advances have enabled the development of continuous synthesis processes using microreactor technology [10]. This approach addresses the highly exothermic nature of the phosphoryl chloride-butanol reaction by providing enhanced heat transfer capabilities and precise temperature control [10].

Microreactor synthesis offers several advantages including improved safety through better containment of hazardous reagents, enhanced mixing efficiency, and the ability to maintain optimal reaction conditions throughout the process [10]. The continuous nature of microreactor processes also enables more consistent product quality and reduced batch-to-batch variability [10].

Catalytic Phosphonylation Routes

Advanced catalytic methods have been developed using zinc-based catalysts for the selective phosphonylation of alcohols [11]. These processes employ readily available phosphonylation reagents and environmentally benign zinc(II) catalysts to achieve efficient conversion under mild conditions [11]. The catalytic approach allows for consecutive introduction of alcohol groups with minimal byproduct formation [11].

Purification Techniques

The purification of crude tributyl phosphate is essential for achieving the high purity levels required for industrial applications, particularly in the nuclear industry where purity specifications exceed 99.7% [12] [13].

Vacuum Distillation

Vacuum distillation represents the primary purification method for tributyl phosphate, capable of achieving purity levels of 99.5% to 99.9% [13] [14]. This technique operates under reduced pressure conditions, typically 5 to 102 millimeters of mercury, allowing distillation at lower temperatures and preventing thermal decomposition [13] [15].

The distillation process typically employs temperatures ranging from 70°C to 120°C, corresponding to the vapor pressure requirements at the operating vacuum levels [13] [16]. Commercial tributyl phosphate often contains approximately 10% low-boiling impurities, primarily unreacted butanol and intermediate phosphate esters, which are effectively removed through fractional distillation [13] [15].

Flash Distillation Systems

Flash distillation techniques have proven particularly effective for the purification of radiation-degraded tributyl phosphate solutions [14] [17]. This method involves the rapid vaporization of the solvent mixture followed by separation of the components based on their volatility differences [14] [17].

The process operates by heating the crude tributyl phosphate mixture to temperatures between 100°C and 150°C at atmospheric pressure [17]. The resulting vapor is then condensed and collected, yielding purified tributyl phosphate with typical purities ranging from 96% to 98% [17]. Flash distillation is particularly valuable for treating solvent mixtures containing diluents such as kerosene-type compounds [14] [17].

Chemical Washing Procedures

Sodium hydroxide washing represents a crucial purification step for removing acidic impurities and degradation products [18] [19]. The process involves contacting the crude tributyl phosphate with dilute sodium hydroxide solutions, typically 1% aqueous concentration, to neutralize any residual phosphoric acid derivatives [18].

The washing procedure is conducted at ambient temperatures ranging from 25°C to 40°C to prevent saponification of the ester bonds [18]. Following the alkaline wash, the organic phase is separated and subjected to water washing to remove residual base and sodium salts [18]. This purification sequence typically achieves purity levels of 95% to 97% [18].

Advanced Purification Methods

Carbon adsorption techniques have been developed for specialized purification applications, particularly for removing organic contaminants from aqueous tributyl phosphate solutions [20]. High surface area carbon materials with specific surface areas of 2000 to 3000 square meters per gram demonstrate excellent sorption capacity for organic impurities [20].

The adsorption process involves contacting the contaminated solution with activated carbon under controlled conditions, followed by regeneration of the adsorbent material for repeated use [20]. This approach is particularly valuable for treating tributyl phosphate solutions containing trace organic contaminants that are difficult to remove by conventional distillation methods [20].

Global Production Volumes and Trends

The global tributyl phosphate market has demonstrated consistent growth over the past decade, driven by increasing demand from the nuclear industry, chemical processing sector, and specialized applications in aerospace and metallurgy [21] [22] [23].

Market Size and Growth Projections

Current market analysis indicates that the global tributyl phosphate market was valued at approximately 215 million USD in 2023, with projections reaching 500 million USD by 2033 [21] [22] [23]. This represents a compound annual growth rate ranging from 4.2% to 9.5% depending on regional variations and application sectors [21] [22] [23].

The market demonstrates significant regional variation, with Asia-Pacific regions, particularly China and India, leading global consumption due to rapid industrialization and expanding nuclear energy programs [21] [24] [25]. North America and Europe maintain substantial market shares, primarily driven by established nuclear fuel reprocessing facilities and aerospace applications [21] [25].

Regional Production Distribution

Asia-Pacific region dominates global production capacity, accounting for approximately 45% of total market share in 2024 [24] [26]. Major Chinese producers including Guizhou Zerophos Chemical, Neostar United Industrial, and Hangzhou Dayang Chemical have established significant manufacturing capabilities to serve both domestic and export markets [26] [27].

North American production is concentrated among established chemical manufacturers such as Eastman Chemical and Kemcore, representing approximately 25% of global market share [26] [27]. European production centers around companies including LANXESS in Germany, Connect Chemicals GmbH, and Kemira in Finland, collectively accounting for about 20% of global capacity [26] [27].

Application-Driven Demand Trends

The nuclear industry remains the largest consumer of tributyl phosphate, utilizing the compound as a primary extractant in the Plutonium Uranium Redox Extraction process for spent nuclear fuel reprocessing [2] [28] [29]. This application requires the highest purity grades, typically exceeding 99.7% purity specifications [12].

Chemical processing applications represent the second-largest consumption sector, employing tributyl phosphate as a solvent and extractant for various metallurgical processes [25] [30]. The aerospace industry contributes significant demand through its use of tributyl phosphate in hydraulic fluids and specialized lubricants [31] [32].

Production Technology Trends

Recent technological developments focus on process intensification and environmental sustainability [8] [25]. Continuous synthesis processes using microreactor technology are gaining adoption for their improved safety profiles and enhanced product consistency [10]. Advanced catalytic methods employing environmentally benign catalysts are being developed to reduce the environmental impact of production processes [11].

Purification technology advances emphasize energy efficiency and reduced waste generation [14] [13]. Improved distillation column designs and enhanced separation techniques are being implemented to achieve higher product purities while minimizing energy consumption [13] [17].

Purity

Physical Description

Liquid

COLOURLESS ODOURLESS VISCOUS LIQUID.

Colorless to pale-yellow, odorless liquid.

Color/Form

XLogP3

Exact Mass

Boiling Point

289.0 °C

289 °C (decomposes)

552°F

552°F (Decomposes)

Flash Point

146 °C (open cup)

295 °F (146 °C) (Open cup)

145 °C (293 °F) (Closed cup)

146 °C o.c.

295°F (open cup)

(oc) 295°F

Vapor Density

9.20 (Air = 1)

Relative vapor density (air = 1): 9.2

9.2

Density

0.978 at 20 °C/20 °C

Relative density (water = 1): 0.98

0.982 at 68°F

0.98

LogP

log Kow = 4.00

4.0

Odor

Appearance

Melting Point

-79.0 °C

Less than -80 °C

<-112°F

-112°F

Storage

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

Pharmacology

MeSH Pharmacological Classification

Vapor Pressure

0.00 mmHg

1.13X10-3 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 0.15

13.7 mmHg at 68°F

(77°F): 0.004 mmHg

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

Hydraulic Fluids/Aviation Hydraulic Fluids

Oil and gas drilling, extraction, and support activities

Printing ink manufacturing

Phosphoric acid tributyl ester: ACTIVE

By itself or in mixtures with castor oil it is recommended for making clear flexible lacquers which will stand exposure to sunlight and cold.

Tributylphosphate does not dissolve cellulose acetate but dissolves nitrocellulose in cold and benzylcellulose in hot. It is good plasticizer and fireproofing agent for nitrocellulose, with which it gives celluloid-like materials which are very resistant to light and low temp.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: tributyl phosphate; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.1 ug/L.

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: tributyl phosphate; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.11 ug/L.

Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, phosphorus flame photometric detection; Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/

For more Analytic Laboratory Methods (Complete) data for TRIBUTYL PHOSPHATE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Wistar rats were subjected to a single exposure to (239)Pu nitrate through inhalation with the subsequent procedure of imitation of inhalation or without it (the amount of 23P9Pu deposited in the lungs in 24 hr was 8.9 | 1.9 kBq/lung) and inhalation of hexachlorbutadiene and tributylphosphate within one month in a combination with the radionuclide or without it. There was a 1.5-fold increase, above additive, in the harmful effect of (239)Pu and chemical agents on the function of natural killers as observed 15-30 days after the combined exposure as compared to individual inhalation. On days 120 to 240 cell cytotoxic activity in rats of all groups was normalized to reach or to exceed the intact control.

Two-cell mouse embryos were exposed in vitro to tributyl phosphate, x rays, or a combination of both. In-vitro development of the embryos was followed microscopically (cleavage to four- and eight-cell embryos, formation of morulae and blastocysts, and hatching of blastocysts). Effects on proliferation were estimated by counting the number of cells per embryo early (48 h p.c. = 48 hours post conceptionem) and late (144 h p.c.) in the preimplantation period. Cytogenetic damage was studied using micronucleus formation as the end point. Tributyl phosphate did not reveal toxic effects up to a concentration of about 5 microM after an exposure time of 18 h. At a concentration of about 15 microM, 50% of late preimplantation embryos showed effects on morphological development and on cell proliferation, and at about 40 microM, 90% of the embryos were affected. Tributyl phosphate did not induce micronuclei. Small effects by x irradiation were observed between 0.25 Gy and 0.5 Gy, depending on the end point measured in the late preimplantation stage. Fifty percent of the embryos were affected by a dose slightly higher than 1 Gy, and 90% after about 4 Gy. No enhancement in risk was found after combined treatment of the embryos with tributyl phosphate and x rays.

It has been established in the experiment on rats exposed to a joint action of plutonium-239, hexachlorobutadiene and ++tributyl phosphate, that manifestations of disturbances from radiation and chemical factors which are more expressed under a joint exposure, are characteristic of the thymus gland damage pattern. As far as lymphocytes count in the organ is concerned, the effect of the joint exposure is no more than additive.

... A mixture composed principally of dibutyl phenyl phosphate and tributyl phosphate ... was evaluated in an inhalation toxicity study /using/ Sprague-Dawley rats. Target exposure levels used ... were 0, 5, 100 and 300 mg/cu m, and exposures were maintained for 6 hr/day, 5 days/week. ... The only clinical sign of chemical toxicity was the observation of a reddish nasal discharge with accompanying oral salivation in mid and high exposure animals of both sexes, indicative of an irritant response. Statistically significant reduced body weights; increased absolute and relative liver weights; and decreased erythrocyte counts, hemoglobin levels, and hematocrit values were observed in high-exposure female rats euthanized after 13 weeks ... exposure. High-exposure male rats also had increased absolute and relative liver weights and decreased hematocrit values after 13 weeks. Plasma cholinesterase levels were decreased in high-exposure female rats both 6 and 13 weeks after the study was initiated. Histopathologic evaluation revealed mild hepatocellular vacuolation in high-exposure male rats and centrilobular hepatocellular hypertrophy in high-exposure female rats. No pathological changes were observed in animals at 100 mg/cu m. ...

Stability Shelf Life

Stable under recommended storage conditions.

In water, tributyl phosphate hydrolyzes by a base-catalyzed reaction. However, hydrolytic degradation was not observed after 30 days in (sterile) water with pH ranging from 3-11.

Dates

2: Wang F, Horne GP, Pernot P, Archirel P, Mostafavi M. Picosecond Pulse Radiolysis Study on the Radiation Induced Reactions in Neat Tributyl Phosphate. J Phys Chem B. 2018 Jun 14. doi: 10.1021/acs.jpcb.8b03715. [Epub ahead of print] PubMed PMID: 29898602.

3: Tazrart A, Bolzinger MA, Lamart S, Coudert S, Angulo JF, Jandard V, Briançon S, Griffiths NM. Actinide-contaminated Skin: Comparing Decontamination Efficacy of Water, Cleansing Gels, and DTPA Gels. Health Phys. 2018 Jul;115(1):12-20. doi: 10.1097/HP.0000000000000814. PubMed PMID: 29787426.

4: Wang J, Tian Z, Huo Y, Yang M, Zheng X, Zhang Y. Monitoring of 943 organic micropollutants in wastewater from municipal wastewater treatment plants with secondary and advanced treatment processes. J Environ Sci (China). 2018 May;67:309-317. doi: 10.1016/j.jes.2017.09.014. Epub 2017 Oct 4. PubMed PMID: 29778164.

5: Beasley MS, Tylinski M, Chua YZ, Schick C, Ediger MD. Glasses of three alkyl phosphates show a range of kinetic stabilities when prepared by physical vapor deposition. J Chem Phys. 2018 May 7;148(17):174503. doi: 10.1063/1.5026505. PubMed PMID: 29739212.

6: Nelson GL, Asmussen SE, Lines AM, Casella AJ, Bottenus DR, Clark SB, Bryan SA. Micro-Raman Technology to Interrogate Two-Phase Extraction on a Microfluidic Device. Anal Chem. 2018 May 21. doi: 10.1021/acs.analchem.7b04330. [Epub ahead of print] PubMed PMID: 29733195.

7: Kong J, Shi J, Chen Z, Zeng Y, Chang H, Ye J, Chu Q. Tributyl phosphate assisted hollow-fiber liquid-phase microextraction of short-chain fatty acids in microbial degradation fluid using capillary electrophoresis-contactless coupled conductivity detection. J Pharm Biomed Anal. 2018 May 30;154:191-197. doi: 10.1016/j.jpba.2018.02.058. Epub 2018 Mar 8. PubMed PMID: 29550708.

8: AlKetbi S, Elsayed H, Al-Zuhair S. Gold extraction from biosolid sludge obtained by sewage treatment. Environ Technol. 2018 Mar 9:1-6. doi: 10.1080/09593330.2018.1448000. [Epub ahead of print] PubMed PMID: 29495942.

9: Zhao S, Wang Z, Deng H, Duan J, Wang J, Liu S. [Determination of total phthalates in perfume and their exposure assessment]. Se Pu. 2017 Dec 8;35(12):1301-1305. doi: 10.3724/SP.J.1123.2017.08026. Chinese. PubMed PMID: 29372781.

10: Strobel A, Willmore WG, Sonne C, Dietz R, Letcher RJ. Organophosphate esters in East Greenland polar bears and ringed seals: Adipose tissue concentrations and in vitro depletion and metabolite formation. Chemosphere. 2018 Apr;196:240-250. doi: 10.1016/j.chemosphere.2017.12.181. Epub 2017 Dec 29. PubMed PMID: 29306196.

11: Tokumura M, Miyake Y, Wang Q, Nakayama H, Amagai T, Ogo S, Kume K, Kobayashi T, Takasu S, Ogawa K. Methods for the analysis of organophosphorus flame retardants-Comparison of GC-EI-MS, GC-NCI-MS, LC-ESI-MS/MS, and LC-APCI-MS/MS. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2018 Apr 16;53(5):475-481. doi: 10.1080/10934529.2017.1410419. Epub 2018 Jan 5. PubMed PMID: 29303426.

12: Mu J, Motokawa R, Akutsu K, Nishitsuji S, Masters AJ. A Novel Microemulsion Phase Transition: Toward the Elucidation of Third-Phase Formation in Spent Nuclear Fuel Reprocessing. J Phys Chem B. 2018 Feb 1;122(4):1439-1452. doi: 10.1021/acs.jpcb.7b08515. Epub 2018 Jan 18. PubMed PMID: 29216427.

13: Li L, Zou W, Zhang MP, Wei HY, Zhang B, Zhang ZH. [Determination of tributyl phosphate in the air of workplace by gas chromatography]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2017 Aug 20;35(8):618-621. doi: 10.3760/cma.j.issn.1001-9391.2017.08.018. Chinese. PubMed PMID: 29081137.

14: Wu T, Jin X, Saini MK, Liu YD, Ngai KL, Wang LM. Presence of global and local α-relaxations in an alkyl phosphate glass former. J Chem Phys. 2017 Oct 7;147(13):134501. doi: 10.1063/1.4994868. PubMed PMID: 28987093.

15: Wang Y, Hou M, Zhang Q, Wu X, Zhao H, Xie Q, Chen J. Organophosphorus Flame Retardants and Plasticizers in Building and Decoration Materials and Their Potential Burdens in Newly Decorated Houses in China. Environ Sci Technol. 2017 Oct 3;51(19):10991-10999. doi: 10.1021/acs.est.7b03367. Epub 2017 Sep 15. PubMed PMID: 28866882.

16: Restan MS, Jensen H, Shen X, Huang C, Martinsen ØG, Kubáň P, Gjelstad A, Pedersen-Bjergaard S. Comprehensive study of buffer systems and local pH effects in electromembrane extraction. Anal Chim Acta. 2017 Sep 1;984:116-123. doi: 10.1016/j.aca.2017.06.049. Epub 2017 Jun 30. PubMed PMID: 28843554.

17: Rowling B, Kinsela AS, Comarmond MJ, Hughes CE, Harrison JJ, Johansen MP, Payne TE. Measurement of tributyl phosphate (TBP) in groundwater at a legacy radioactive waste site and its possible role in contaminant mobilisation. J Environ Radioact. 2017 Nov;178-179:377-384. doi: 10.1016/j.jenvrad.2017.05.015. Epub 2017 Jul 4. PubMed PMID: 28687277.

18: Saab M, Réal F, Šulka M, Cantrel L, Virot F, Vallet V. Facing the challenge of predicting the standard formation enthalpies of n-butyl-phosphate species with ab initio methods. J Chem Phys. 2017 Jun 28;146(24):244312. doi: 10.1063/1.4986953. PubMed PMID: 28668071.

19: Zhou L, Zhang W, Xie W, Chen H, Yu W, Li H, Shen G. Tributyl phosphate impairs the urea cycle and alters liver pathology and metabolism in mice after short-term exposure based on a metabonomics study. Sci Total Environ. 2017 Dec 15;603-604:77-85. doi: 10.1016/j.scitotenv.2017.06.071. Epub 2017 Jun 14. PubMed PMID: 28623793.

20: Zhao F, Chen M, Gao F, Shen H, Hu J. Organophosphorus Flame Retardants in Pregnant Women and Their Transfer to Chorionic Villi. Environ Sci Technol. 2017 Jun 6;51(11):6489-6497. doi: 10.1021/acs.est.7b01122. Epub 2017 May 26. PubMed PMID: 28516762.